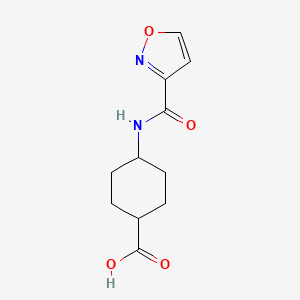
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is an organic compound with a unique structure that includes a cyclobutylmethoxy group and a fluorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: This can be achieved by reacting cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Formation of the Benzaldehyde Core: The final step involves the formylation of the aromatic ring, which can be achieved using a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(Cyclobutylmethoxy)-5-fluorobenzoic acid.
Reduction: 2-(Cyclobutylmethoxy)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the presence of the fluorine atom.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclobutylmethoxy)benzaldehyde: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.
5-Fluoro-2-methoxybenzaldehyde: Lacks the cyclobutyl group, which may affect its steric properties and overall reactivity.
Uniqueness
2-(Cyclobutylmethoxy)-5-fluorobenzaldehyde is unique due to the combination of the cyclobutylmethoxy group and the fluorine atom, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(cyclobutylmethoxy)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C12H13FO2/c13-11-4-5-12(10(6-11)7-14)15-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI Key |
CWROUIOWDMJATI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
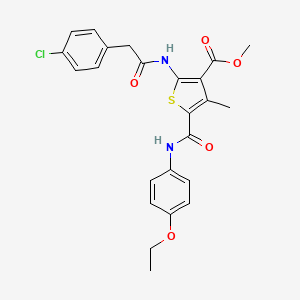

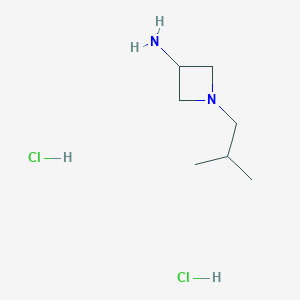
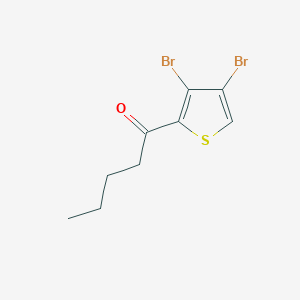
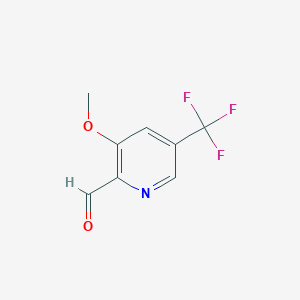

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
